ユーカリプチン

概要

説明

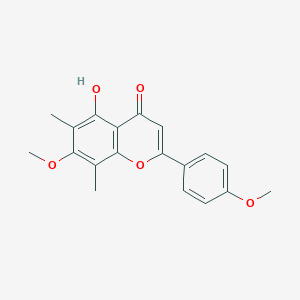

Eucalyptin is a naturally occurring flavonoid compound found in various species of the Eucalyptus plant. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Eucalyptin is a C-methylflavone, which contributes to its unique chemical structure and biological functions.

科学的研究の応用

Eucalyptin has a wide range of scientific research applications:

Chemistry: Eucalyptin is used as a model compound in studies of flavonoid chemistry and synthesis. Its unique structure makes it a valuable subject for exploring reaction mechanisms and developing new synthetic methods.

Biology: Eucalyptin’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection. It is also studied for its potential to modulate enzyme activities and signaling pathways.

Medicine: Eucalyptin’s anti-inflammatory and antimicrobial properties have led to research into its potential therapeutic applications. It is investigated for its ability to reduce inflammation, combat microbial infections, and support wound healing.

Industry: Eucalyptin is used in the formulation of natural health products, cosmetics, and pharmaceuticals. Its antioxidant and antimicrobial properties make it a valuable ingredient in skincare products and natural preservatives.

作用機序

Target of Action

Eucalyptin, also known as Eucalyptol or 1,8-cineole, primarily targets the immune response and mucin genes . It modulates the immune response, reducing pain, swelling, and inflammation . It also affects mucin genes, which are responsible for mucus production .

Mode of Action

Eucalyptin interacts with its targets by inducing interferon regulatory factor 3 (IRF3) and controlling nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This results in decreased mucin gene expression, reducing mucus hypersecretion . It also inhibits reactive oxygen species (ROS)-mediated mucus hypersecretion .

Biochemical Pathways

Eucalyptin affects several biochemical pathways. It induces IRF3 and controls NF-κB, which are key players in the immune response . It also decreases the expression of mucin genes MUC2 and MUC19, reducing mucus production . Furthermore, it inhibits ROS-mediated mucus hypersecretion and steroid resistance-inducing superoxides .

Pharmacokinetics

A study on the pharmacokinetics of inhaled 1,8-cineole in humans showed peak plasma concentrations after 18 minutes, with a biphasic mean distribution of 67 minutes and an elimination half-life of 1046 minutes .

Result of Action

The action of Eucalyptin results in several molecular and cellular effects. It reduces pain, swelling, and inflammation . It also exhibits antibacterial activity against some bacterial species and has cough suppressant actions . On a cellular level, it inhibits cytokines relevant for exacerbation, such as tumor necrosis factor alpha (TNFα), interleukin (IL)-1β, IL-6, and IL-8 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Eucalyptin. For instance, the growth conditions of the Eucalyptus tree from which Eucalyptin is derived can affect the compound’s properties . Additionally, the compound’s action may be influenced by the individual’s health status and other environmental factors .

生化学分析

Biochemical Properties

Eucalyptin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. Eucalyptin is part of a rich phytochemical composition that includes eucalyptol, 1,8-cineole, limonene, citronellal, citral, eudesmol, α and β-pinene, p-cymene, terpinen-4-ol, terpineol, α–phellanderene and 9β-sitosterol .

Cellular Effects

The effects of Eucalyptin on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The essential oil from the eucalyptus, which contains Eucalyptin, possesses anti-bacterial, anti-viral, anti-fungal, antioxidant, antimalarial, analgesic, antiseptic, anti-diabetic, anti-cancerous, anti-inflammatory and cytotoxic properties .

準備方法

Synthetic Routes and Reaction Conditions: Eucalyptin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the methylation of flavonoid compounds using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of eucalyptin often involves the extraction of the compound from Eucalyptus leaves. The leaves are subjected to solvent extraction methods, such as hydro-distillation or supercritical fluid extraction, to isolate the essential oils containing eucalyptin. The extracted oils are then purified using chromatographic techniques to obtain pure eucalyptin.

化学反応の分析

Types of Reactions: Eucalyptin undergoes various chemical reactions, including:

Oxidation: Eucalyptin can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of eucalyptin can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.

Substitution: Eucalyptin can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

Substitution: Bromine, chlorine, iodine, often in the presence of a catalyst or under UV light.

Major Products Formed:

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Dihydroflavonoids.

Substitution: Halogenated flavonoids.

類似化合物との比較

Eucalyptin can be compared with other similar flavonoid compounds, such as:

Quercetin: Both eucalyptin and quercetin exhibit antioxidant and anti-inflammatory properties. eucalyptin’s unique C-methylation distinguishes it from quercetin.

Kaempferol: Similar to eucalyptin, kaempferol has antioxidant and antimicrobial activities. The structural differences between the two compounds result in variations in their biological activities.

Luteolin: Luteolin shares anti-inflammatory and antioxidant properties with eucalyptin. The presence of different functional groups in their structures leads to differences in their mechanisms of action.

Eucalyptin’s uniqueness lies in its specific methylation pattern, which contributes to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

生物活性

Eucalyptin, a compound derived from the Eucalyptus genus, has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Composition

Eucalyptin is primarily found in the essential oils of various Eucalyptus species, notably Eucalyptus globulus. The essential oil (EO) from this species is rich in monoterpenes, with 1,8-cineole being the most abundant component, accounting for approximately 63.1% of its composition . Other significant constituents include α-pinene, p-cimene, and limonene, which contribute to its overall biological activity .

Biological Activities

Eucalyptin exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Eucalyptin has demonstrated potent antimicrobial properties against various pathogens. Studies have shown that the essential oil containing Eucalyptin is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : The EO exhibited MIC values of 2.93 µL/mL against Candida tropicalis and significant inhibition against Candida albicans .

- Zone of Inhibition : The essential oil produced inhibition zones ranging from 5.5 mm to 14 mm against different bacterial strains .

Antioxidant Activity

The antioxidant potential of Eucalyptin is notable, with studies indicating that it can neutralize free radicals effectively. The antioxidant capacity was measured using the ABTS assay, where a concentration of 10 μL of EO neutralized approximately 55.44% of ABTS•+ .

Insecticidal Activity

Eucalyptin also exhibits insecticidal properties. In laboratory tests, it was found to kill 100% of O. lavaterae individuals at concentrations of 100%, 50%, and 25% . This suggests potential applications in pest control.

Anticoagulant Activity

Recent research has highlighted Eucalyptin's anticoagulant effects. It inhibits the HGF/c-Met axis and shows promise as a natural anticoagulant agent . This activity is particularly relevant in the context of developing new therapeutic agents for managing coagulation disorders.

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of Eucalyptus globulus EO against various pathogens using disk diffusion and MIC methods. The results indicated strong antimicrobial effects, especially against S. aureus and C. albicans, highlighting its potential as a natural antimicrobial agent .

- Assessment of Antioxidant Activity : Another investigation assessed the antioxidant properties of Eucalyptus extracts, demonstrating significant radical scavenging activity that supports its use in food preservation and health supplements .

Summary Table of Biological Activities

特性

IUPAC Name |

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10-17(21)16-14(20)9-15(12-5-7-13(22-3)8-6-12)24-19(16)11(2)18(10)23-4/h5-9,21H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMMAMIRMITGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)C)OC(=CC2=O)C3=CC=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185145 | |

| Record name | Eucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-88-1 | |

| Record name | Eucalyptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3122-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucalyptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003122881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucalyptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。